3,3'-Oxybis(isobenzofuran-1(3H)-one) 3,3'-Oxybis(isobenzofuran-1(3H)-one)
Brand Name: Vulcanchem
CAS No.: 65543-72-8
VCID: VC5380799
InChI: InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H
SMILES: C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3
Molecular Formula: C16H10O5
Molecular Weight: 282.251

3,3'-Oxybis(isobenzofuran-1(3H)-one)

CAS No.: 65543-72-8

Cat. No.: VC5380799

Molecular Formula: C16H10O5

Molecular Weight: 282.251

* For research use only. Not for human or veterinary use.

3,3'-Oxybis(isobenzofuran-1(3H)-one) - 65543-72-8

Specification

CAS No. 65543-72-8
Molecular Formula C16H10O5
Molecular Weight 282.251
IUPAC Name 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H
Standard InChI Key LTOWYDKNFDNQTL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s IUPAC name is 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one, with a molecular formula of C16H10O5\text{C}_{16}\text{H}_{10}\text{O}_5 and a molecular weight of 282.25 g/mol . X-ray crystallography reveals a dihedral angle of 53.18° between the two isobenzofuran-1(3H)-one rings, creating a non-planar geometry stabilized by intramolecular C–H⋯O hydrogen bonds . The oxygen bridge enhances electronic delocalization, contributing to its reactivity in coordination chemistry .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC16H10O5\text{C}_{16}\text{H}_{10}\text{O}_5
Molecular Weight282.25 g/mol
Melting PointNot reported
SolubilityInsoluble in water; soluble in polar aprotic solvents (e.g., DMF)

Solvothermal Synthesis

A common method involves reacting phthalic acid with triphenylantimony at 383 K in a solvothermal system, yielding 3,3'-oxybis(isobenzofuran-1(3H)-one) with subsequent crystallization from dichloromethane/petroleum ether . This route produces coordination polymers when transition metals (e.g., Mn²⁺) are introduced .

Acid-Catalyzed Cyclization

Alternative approaches utilize sulfuric acid immobilized on silica (H2SO4SiO2\text{H}_2\text{SO}_4-\text{SiO}_2) to catalyze the cyclization of phthalaldehydic acid with aryl ketones under solvent-free conditions . This method achieves yields up to 82% and is scalable for industrial applications .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldKey Feature
Solvothermal 383 K, 2.5 hrsModerateForms coordination polymers
Acid-Catalyzed 120°C, solvent-free82%Eco-friendly, reusable catalyst

Applications in Materials Science

Coordination Polymers

The compound’s oxygen bridge facilitates the formation of MOFs with transition metals. For example, Mn²⁺-based polymers synthesized via solvothermal methods exhibit catalytic activity in oxidation reactions .

Nonlinear Optical Properties

Isobenzofuran-1(3H)-ones with extended π-conjugation, such as 3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) derivatives, display third-order nonlinear optical (NLO) responses. These materials are promising for photonic devices, with nonlinear refraction indices reaching 2.34×108cm2/W-2.34 \times 10^{-8} \, \text{cm}^2/\text{W} .

Comparison with Analogous Compounds

Stereochemical Variants

The (3S,3'S)-stereoisomer (ChemSpider ID: 5365163) exhibits distinct crystallographic packing compared to the racemic form, influencing its solubility and reactivity .

Monomeric Isobenzofuranones

Phthalide (CAS 87-41-2), a monomeric analog, lacks the oxygen bridge and shows lower thermal stability but higher bioavailability .

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